molecular formula C10H20Cl2N2 B6277957 3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride CAS No. 2740754-93-0

3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride

Cat. No.: B6277957
CAS No.: 2740754-93-0
M. Wt: 239.2
InChI Key:
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Description

3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride is a chemical compound with the molecular formula C₁₀H₂₀Cl₂N₂. It is a bicyclic amine derivative that features a piperidine ring attached to a bicyclo[1.1.1]pentane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with various biological targets, potentially modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the overall conformation and binding properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride lies in its combination of a bicyclic core with a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2740754-93-0

Molecular Formula

C10H20Cl2N2

Molecular Weight

239.2

Purity

95

Origin of Product

United States

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